molecular formula C13H16ClN5O2 B2739649 (E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide CAS No. 338416-67-4

(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide

Cat. No.: B2739649
CAS No.: 338416-67-4
M. Wt: 309.75
InChI Key: GSQOMBLEHJMZTF-AYCYWLMJSA-N
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Description

(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide is a useful research compound. Its molecular formula is C13H16ClN5O2 and its molecular weight is 309.75. The purity is usually 95%.
BenchChem offers high-quality (E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-N-[(E)-(2-methylimino-1-nitro-2-pyrrolidin-1-ylethylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2/c1-15-12(18-8-2-3-9-18)13(19(20)21)17-16-11-6-4-10(14)5-7-11/h4-7,16H,2-3,8-9H2,1H3/b15-12?,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQOMBLEHJMZTF-ONENNTDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C(=NNC1=CC=C(C=C1)Cl)[N+](=O)[O-])N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(/C(=N\NC1=CC=C(C=C1)Cl)/[N+](=O)[O-])N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its unique structure, featuring a pyrrolidine moiety and a chlorophenyl group, suggests possible interactions with various biological targets. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₃H₁₅ClN₄O₄
  • Molecular Weight: 314.74 g/mol

The compound's structure includes:

  • A chlorophenyl group that may enhance lipophilicity.
  • A pyrrolidine ring which could influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain metalloproteinases, which are important in various physiological processes including tissue remodeling and inflammation.

Key Mechanisms:

  • Enzyme Inhibition: The compound appears to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer progression and tissue repair.
  • Cell Membrane Permeability: The presence of lipophilic groups enhances its ability to cross cell membranes, facilitating its action within cells.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound. Below is a summary of key findings:

StudyBiological ActivityFindings
Study 1MMP InhibitionDemonstrated significant inhibition of MMP-2 activity in vitro.
Study 2CytotoxicityExhibited cytotoxic effects on cancer cell lines at micromolar concentrations.
Study 3Anti-inflammatoryReduced pro-inflammatory cytokine levels in cell culture models.

Case Study 1: MMP Inhibition

In a study assessing the inhibitory effects on MMPs, (E,2Z)-N'-[(4-chlorophenyl)amino]-2-(methylimino)-N,N-dioxo-2-(pyrrolidin-1-yl)ethanimidamide was shown to significantly reduce MMP-2 activity through competitive inhibition. This suggests potential applications in treating conditions characterized by excessive matrix degradation, such as cancer metastasis.

Case Study 2: Cytotoxicity Against Cancer Cells

A separate investigation evaluated the cytotoxic properties of the compound against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

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